molecular formula C38H28N2O12S B600270 Coptisine CAS No. 1198398-71-8

Coptisine

カタログ番号: B600270
CAS番号: 1198398-71-8
分子量: 736.70
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: コプチシンは、さまざまな化学経路によって合成できます。一般的な方法の1つは、メタノールまたはエタノールなどの溶媒を使用して、オウレンの根茎から抽出することです。 次に、抽出物をクロマトグラフィー技術に供してコプチシンを単離します .

工業生産方法: 工業的な環境では、コプチシンは通常、大規模な抽出プロセスによって生産されます。オウレンの根茎は収穫され、乾燥され、微粉末に粉砕されます。 次に、この粉末を溶媒抽出に供し、続いて高速液体クロマトグラフィー(HPLC)などの技術を使用して精製し、純粋なコプチシンを得ます .

化学反応の分析

Anti-inflammatory Effects

  • Coptisine inhibits the production of pro-inflammatory mediators. Studies show that this compound can inhibit the production of nitric oxide (NO) by suppressing the protein and mRNA expressions of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .
  • It also reduces the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and interleukin-6 (IL-6) by suppressing the expression of cytokine mRNA .
  • This compound suppresses the degradation of inhibitor of nuclear factor kappaBalpha (IkappaBalpha) and the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase/Akt (PI3K/Akt) .
  • In LPS-stimulated rats, this compound inhibited plasma TNF-α production in a linear manner, which led to a reduction of iNOS and NO .

Anti-tumor Effects

  • This compound induces apoptosis in tumor cells. It affects apoptosis-associated targets like ROS, Bcl-2/-XL, Bid, Bax, cytochrome c, Apaf-a, AIF, XIAP, caspase-3, and caspase-9 .
  • It can induce cell cycle arrest in the G1 phase and decrease the expression of CDK4, CDK2, cyclin E, and cyclin C, which are key genes in the G1/S phase .
  • This compound promotes DNA damage and triggers apoptosis by up-regulating ROS, caspase-3/-9, Bax/Bcl-2, and PARP cleavage .
  • This compound also displayed antiproliferative action against vascular smooth muscle cells (VSMCs) by blocking the cell cycle at G(1) and G(2)/M phases . The G(1) block involves a decrease in cyclin D1 protein due to accelerated proteolysis via the proteasome-dependent pathway .

Antibacterial Effects

  • This compound has antibacterial activity against Pasteurella multocida, with a minimum inhibitory concentration (MIC) of 0.125 mg/mL .
  • It inhibits the activity of succinate dehydrogenase (SDH) and lactate dehydrogenase (LDH), which are involved in the respiratory system of P. multocida .
  • This compound inhibits soluble protein synthesis in P. multocida .

Induction of Apoptosis in Hepatocellular Carcinoma Cells

  • This compound induces apoptosis in Hep3B hepatocellular carcinoma cells through the activation of the ROS-mediated JNK signaling pathway .
  • This compound enhances DNA damage, activates both extrinsic and intrinsic apoptosis pathways, and induces mitochondrial dysfunction in Hep3B cells .
  • It increases intracellular and mitochondrial ROS production and regulates ROS-dependent apoptosis in Hep3B cells .

This compound's effects on cell cycle arrest and apoptosis involve modulation of various proteins and enzymes . For instance, in HCT-116 cells, this compound induces G0/G1 cell cycle arrest, decreasing Cyclin D1 and Cyclin E levels . The compound also triggers caspase-dependent apoptotic pathways .

類似化合物との比較

コプチシンは、ベルベリン、パルマチン、ヤトロルヒジンなどの他のプロトベルベリンアルカロイドと比較されることがよくあります。 これらの化合物はすべて類似の化学構造を共有していますが、コプチシンは、特定の癌細胞株に対するより高い有効性と、その独自の分子標的において独特です .

類似化合物:

    ベルベリン: 抗糖尿病作用と抗炎症作用で知られています。

    パルマチン: 神経保護作用と心臓保護作用を示します。

    ヤトロルヒジン: 抗菌作用と抗炎症作用があります.

コプチシンは、その強力な抗菌作用と抗癌作用により際立っており、さらなる研究と治療開発のための貴重な化合物となっています。

生物活性

Coptisine, a prominent alkaloid derived from the roots of Coptis chinensis, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a protoberberine alkaloid, characterized by its unique chemical structure which contributes to its biological activities. The molecular formula of this compound is C_20H_19NO_4, with a molecular weight of 339.37 g/mol. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

This compound exhibits potent antibacterial properties, particularly against Gram-negative bacteria such as Pasteurella multocida. Recent studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) of 0.125 mg/mL , indicating strong antibacterial efficacy .

The antibacterial mechanism involves several pathways:

  • Cell Wall Disruption : this compound alters cell wall permeability, leading to cell lysis.
  • Inhibition of Respiratory Enzymes : It significantly reduces the activity of succinate dehydrogenase (SDH) and lactate dehydrogenase (LDH), crucial for bacterial respiration. For instance, SDH activity decreased from 31.53 ± 1.27 U/mg protein in untreated cells to 5.80 ± 0.74 U/mg protein in treated cells .
  • Protein Synthesis Inhibition : this compound treatment resulted in a significant reduction in soluble protein synthesis within bacterial cells .

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects in various animal models. In a study involving xylene-induced ear edema and carrageenan-induced paw edema models, this compound significantly reduced inflammation markers such as interleukin-1β (IL-1β) and tumor necrosis factor (TNF-α) .

Signaling Pathways

The anti-inflammatory action is mediated through inhibition of key signaling pathways:

  • NF-κB Pathway : this compound inhibited the translocation of NF-κB components, thereby reducing inflammatory responses.
  • MAPK Pathway : It also blocked the phosphorylation of p38 and JNK MAPK pathways, contributing to its anti-inflammatory effects .

Anticancer Activity

Emerging research indicates that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.

Case Studies

  • Breast Cancer Cells : this compound treatment led to significant apoptosis in MCF-7 breast cancer cells, with increased caspase-3 activity observed.
  • Liver Cancer Models : In hepatocellular carcinoma models, this compound demonstrated cytotoxic effects by inhibiting cell proliferation and inducing cell cycle arrest.

Comparative Biological Activities

A comparative analysis of this compound with other alkaloids from Coptis chinensis reveals its superior efficacy against Helicobacter pylori, highlighting its potential as a therapeutic agent for gastric disorders .

Biological ActivityThis compoundOther Alkaloids
AntibacterialStrongModerate
Anti-inflammatoryHighVariable
AnticancerSignificantLow

特性

IUPAC Name

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOBCMEDLZUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6020-18-4 (chloride)
Record name Coptisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10188404
Record name Coptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3486-66-6
Record name Coptisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3486-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coptisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coptisine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Customer
Q & A

Q1: How does coptisine exert its anti-cancer effects?

A1: this compound exhibits anti-cancer activity through multiple mechanisms, including:

  • Induction of Apoptosis: this compound triggers apoptosis in various cancer cell lines, such as hepatocellular carcinoma [, ], non-small cell lung cancer [], and colorectal cancer []. This apoptotic induction involves the activation of caspase cascades, upregulation of pro-apoptotic proteins (e.g., Bax), and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G2/M phase, by modulating cell cycle regulatory proteins like cyclin B1, cdc2, cdc25C, and p21 [, ].
  • Inhibition of Metastasis: this compound suppresses cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs), particularly MMP-9, and upregulating tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-1 [].
  • Modulation of Specific Signaling Pathways: this compound has been shown to influence several signaling pathways implicated in cancer development and progression, including PI3K/AKT [, , ], NF-κB [, , ], and MAPK [, , ] pathways.

Q2: Does this compound target specific receptors or enzymes?

A2: Research suggests this compound interacts with several molecular targets, including:

  • 67-kDa Laminin Receptor (67LR): this compound binds to 67LR, leading to its activation and subsequent induction of apoptosis in human hepatoma cells. This interaction also influences the cyclic guanosine 3′,5′-monophosphate (cGMP) signaling pathway [].
  • Urease: this compound demonstrates specific inhibition of Helicobacter pylori urease, both in vitro and in vivo, by targeting its active site sulfhydryl group and nickel metallocenter. Additionally, it interferes with urease maturation by inhibiting the activity of the accessory protein UreG [, ].
  • Monoamine Oxidase (MAO): this compound competitively inhibits MAO activity, potentially impacting catecholamine levels at biologically active sites [].

Q3: What downstream effects are observed upon this compound treatment in models of inflammatory diseases?

A3: this compound exhibits anti-inflammatory effects by:

  • Suppressing Inflammatory Cytokine Production: In various disease models, such as ulcerative colitis [], allergic rhinitis [], psoriasis [], and sepsis-induced lung injury [], this compound effectively reduces the levels of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, IL-17, and IL-22.
  • Inhibiting NLRP3 Inflammasome Activation: this compound has been shown to repress the activation of the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition results in decreased levels of inflammasome components and downstream inflammatory mediators [, ].
  • Activating the Nrf2/HO-1 Signaling Pathway: this compound activates the Nrf2/HO-1 signaling pathway, known for its antioxidant and cytoprotective effects, thereby protecting against oxidative stress-induced damage in various cell types, including keratinocytes [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H14NO4+ and a molecular weight of 336.33 g/mol (as the chloride salt) [].

Q5: Is there spectroscopic data available for this compound?

A5: Yes, researchers utilize various spectroscopic techniques to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 19F-NMR are used to confirm the structure of this compound and its derivatives, providing information about the arrangement of atoms and functional groups within the molecule [, , ].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the complex formation between this compound and other molecules, such as β-cyclodextrin [].
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized for the accurate determination of the molecular weight and elemental composition of this compound and its derivatives [, ].

Q6: How do structural modifications of this compound influence its activity?

A6: * Dihydrocoptisines: Studies revealed that dihydrocoptisines, compared to quaternary coptisines and tetrahydrocoptisines, exhibit significantly higher anti-ulcerative colitis activity, attributed to their potent activation of XBP1 transcription [].* 8-Alkyl Substitution: Introducing alkyl chains at the 8-position of this compound can enhance its glucose-lowering effect in vitro. The length of the alkyl chain influences activity, with 8-hexyl-coptisine demonstrating the most significant effect on glucose consumption in HepG2 cells [].* Trifluoromethylation: Trifluoromethylation of dihydrocoptisines at the 8-position improves their structural stability and enhances their XBP1-activating activity, suggesting a potential strategy for developing more potent anti-ulcerative colitis agents [].

Q7: What is known about the absorption and bioavailability of this compound?

A7: this compound suffers from poor absorption in the gastrointestinal system, leading to low oral bioavailability. Studies in rats revealed that the absolute bioavailability of this compound ranged from 0.52% to 1.87% after oral administration []. This low bioavailability may hinder its clinical application, necessitating the development of strategies to enhance its absorption and systemic exposure.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various cell lines have been utilized to investigate the biological activities of this compound, including:

  • Cancer Cell Lines: Human hepatoma cells (e.g., Hep3B, SMMC7721, HepG2) [, ], non-small cell lung cancer cells (e.g., A549, H460, H2170) [], colorectal cancer cells (e.g., HCT116) [], human breast cancer cells (e.g., MDA-MB-231) [], and human pancreatic cancer cells (e.g., PANC-1) [].
  • Other Cell Types: Rat basophilic leukemia cells (RBL-2H3) [], human keratinocytes (HaCaT) [, ], murine lung epithelial cells (MLE-12) [], rat aortic rings [], mouse airway smooth muscle [], and rat articular chondrocytes [].

Q9: What in vivo models have been employed to evaluate this compound's therapeutic potential?

A9: Researchers have used a variety of animal models to assess this compound's efficacy, including:

  • Rodent Models: Mouse models of Parkinson's disease [], ovalbumin-induced allergic rhinitis [], imiquimod-induced psoriasis [], pristane-induced lupus [], carbon tetrachloride-induced acute liver damage [], and diabetic nephropathy []. Rat models of orthodontic recurrence [], Helicobacter pylori infection [, ], post-infectious irritable bowel syndrome [], and L-NAME-induced hypertension [].
  • Other Models: Zebrafish models have been used to assess the developmental toxicity of this compound [].

Q10: What is known about the stability of this compound?

A10: While specific stability data is limited in the provided research, this compound's quaternary ammonium structure suggests potential susceptibility to degradation pathways like hydrolysis.

Q11: Have any formulation strategies been explored to improve this compound's bioavailability?

A11: Yes, researchers have investigated formulation approaches to enhance this compound's solubility and bioavailability:

  • β-Cyclodextrin Inclusion Complex: Formulating this compound hydrochloride with β-cyclodextrin significantly enhances its water solubility and stability, suggesting a promising strategy for improving its bioavailability [].
  • Liposomal Nanoparticles: this compound encapsulated in liposomes has shown efficacy in a rat model of orthodontic recurrence, indicating the potential of nanocarriers for improving its delivery and therapeutic efficacy [].

Q12: What is the safety profile of this compound?

A12: While this compound exhibits promising pharmacological activities, it's crucial to acknowledge potential safety concerns:

  • Hepatotoxicity: Although some studies suggest hepatoprotective effects of this compound [], other research indicates potential hepatotoxicity []. Thorough investigation of dose-dependent effects and long-term safety is essential.
  • Developmental Toxicity: In zebrafish models, high doses of this compound caused morphological abnormalities in larvae, highlighting the importance of careful dose optimization and evaluation of potential developmental toxicity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。